molecular formula C9H16ClNO2 B2692945 Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate CAS No. 1824132-78-6

Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate

Cat. No.: B2692945
CAS No.: 1824132-78-6
M. Wt: 205.68
InChI Key: PJZDIVOOTSBZIA-UHFFFAOYSA-N
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Description

Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate: is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . It is also known by its CAS number 1824132-78-6 . This compound is typically found as a white to light yellow powder or crystal . It is used in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate involves several steps. The starting materials and specific reaction conditions can vary, but a common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and may involve heating to achieve the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is often stored under inert gas to prevent degradation and is kept at room temperature in a cool, dry place .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Methyl 5-aminobicyclo[3.1.1]heptane-2-carboxylate
  • Methyl 5-aminobicyclo[3.1.1]heptane-3-carboxylate

Comparison: Methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .

Properties

IUPAC Name

methyl 5-aminobicyclo[3.1.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-7(11)8-3-2-4-9(10,5-8)6-8/h2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGWIWOYWWGXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC(C1)(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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